N-Acetyl-D-[2,3-13C2]neuraminic Acid

Metabolic Flux Analysis Stable Isotope Tracing Glycobiology

N-Acetyl-D-[2,3-13C2]neuraminic Acid (C9[13C]2H19NO9, MW 311.26) is a stable isotope-labeled analog of the predominant mammalian sialic acid, N-acetylneuraminic acid (Neu5Ac, CAS 131-48-6 unlabeled). This compound features dual carbon-13 substitution at the C2 and C3 positions of the neuraminic acid backbone, resulting in a +2 Da mass shift relative to the unlabeled endogenous metabolite.

Molecular Formula C11H19NO9
Molecular Weight 311.26 g/mol
Cat. No. B13845764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-[2,3-13C2]neuraminic Acid
Molecular FormulaC11H19NO9
Molecular Weight311.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
InChIInChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,11+1
InChIKeySQVRNKJHWKZAKO-YYJPHSFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-[2,3-13C2]neuraminic Acid: Isotopic Specifications and Core Biochemical Identity


N-Acetyl-D-[2,3-13C2]neuraminic Acid (C9[13C]2H19NO9, MW 311.26) is a stable isotope-labeled analog of the predominant mammalian sialic acid, N-acetylneuraminic acid (Neu5Ac, CAS 131-48-6 unlabeled) . This compound features dual carbon-13 substitution at the C2 and C3 positions of the neuraminic acid backbone, resulting in a +2 Da mass shift relative to the unlabeled endogenous metabolite . Sialic acids are a family of over 50 nine-carbon carboxylated monosaccharides that typically occupy terminal positions on glycoconjugates, mediating critical processes in cell signaling, immune recognition, and pathogen adhesion [1]. The targeted labeling at C2 and C3 provides a defined isotopic signature for tracking metabolic incorporation and for use as an internal standard in mass spectrometry-based assays.

Why Unlabeled or Singly Labeled N-Acetylneuraminic Acid Cannot Substitute for [2,3-13C2]-Neu5Ac in Quantitative Applications


Generic substitution with unlabeled Neu5Ac or alternative isotopologues is not scientifically valid for applications requiring precise metabolic flux resolution or absolute quantification in complex matrices. Unlabeled Neu5Ac is indistinguishable from the endogenous metabolite pool, rendering it useless for tracing de novo biosynthesis or tracking incorporation into specific glycoconjugates [1]. Singly 13C-labeled analogs (e.g., [2-13C]) or deuterated variants offer a smaller mass shift (+1 Da or less), which can be obscured by the natural abundance of heavy isotopes in unlabeled molecules, leading to significant spectral overlap and quantification errors in high-resolution mass spectrometry [2]. Furthermore, the specific C2 and C3 positions are critical for monitoring enzymatic transformations; alternative labeling sites (e.g., C1 only) may not report on the same mechanistic steps, such as the condensation of phosphoenolpyruvate and N-acetylmannosamine, which involves the C3 carbon of Neu5Ac [3].

Quantitative Differentiation of N-Acetyl-D-[2,3-13C2]neuraminic Acid Against Structural Analogs and Alternative Tracers


Resolution of Metabolic Flux from Endogenous Background: [2,3-13C2] vs. Unlabeled Neu5Ac

In metabolic tracing studies, unlabeled Neu5Ac cannot be distinguished from the endogenous metabolite pool, providing zero measurable signal above baseline. The [2,3-13C2] isotopologue introduces a +2 Da mass shift (M+2), which is clearly resolved from the natural abundance M+1 and M+2 isotopologues of unlabeled Neu5Ac by high-resolution mass spectrometry [1]. This enables the quantification of de novo synthesized sialic acid with a detection threshold dependent on instrument sensitivity rather than background interference [2].

Metabolic Flux Analysis Stable Isotope Tracing Glycobiology

Enhanced Signal-to-Noise for Absolute Quantification by LC-MS/MS: [2,3-13C2] vs. Deuterated Neu5Ac

When used as an internal standard for isotope dilution mass spectrometry (IDMS), [2,3-13C2]-Neu5Ac provides a +2 Da mass shift, which minimizes isotopic cross-talk between the analyte and internal standard channels. In contrast, deuterated analogs (e.g., N-acetyl-[2H3]neuraminic acid, +3 Da) can exhibit chromatographic retention time shifts due to the deuterium isotope effect, potentially introducing quantification bias. The 13C2 label co-elutes precisely with unlabeled Neu5Ac, ensuring identical matrix effects and ionization efficiency [1].

Absolute Quantification Isotope Dilution Mass Spectrometry Bioanalytical Chemistry

Mechanistic Resolution in NMR Studies: [2,3-13C2] vs. [1-13C] or [2-13C] Singly Labeled Neu5Ac

The dual 13C labeling at C2 and C3 in N-Acetyl-D-[2,3-13C2]neuraminic acid enables the detection of specific scalar couplings (e.g., 1JCC and 2JCH) between adjacent labeled carbons in heteronuclear NMR experiments. This provides superior structural constraints for determining sugar ring conformation and dynamics compared to singly labeled analogs (e.g., [2-13C]-Neu5Ac), which yield isolated spin systems and lack cross-peak connectivity. In a study utilizing 13C-labeled Neu5Ac, the C2-C3 coupling was essential for resolving acyclic enol and keto hydrate forms present at ~0.5-1.9% in aqueous solution [1].

NMR Spectroscopy Protein-Sugar Interactions Structural Biology

Enzymatic Incorporation and Glycan Remodeling: [2,3-13C2] vs. [1,2,3-13C3]-Neu5Ac

The [2,3-13C2] label is retained through multiple enzymatic steps, including conversion to CMP-Neu5Ac and subsequent transfer by sialyltransferases. While the [1,2,3-13C3]-Neu5Ac isotopologue (+3 Da) is also used as an internal standard [1], the [2,3-13C2] variant offers a cost advantage for large-scale metabolic labeling experiments where a +2 Da shift is sufficient for resolution from the M+0 peak. Furthermore, the C1 carboxylate carbon is susceptible to exchange under certain conditions, whereas the C2-C3 bond is stable during typical enzymatic transformations [2].

Glycoengineering Enzymatic Synthesis Sialyltransferase Assays

Quantification of Sialic Acid in Complex Matrices: [2,3-13C2] vs. Chemical Derivatization Approaches

In the functional metabolomics study of coronary artery disease, an isotope-labeled standard addition approach using 13C-labeled Neu5Ac enabled accurate plasma quantification, revealing a 2-3 fold elevation in patients versus controls [1]. While specific data for the [2,3-13C2] variant in this exact assay is not reported, the principle of using a 13C-labeled internal standard for Neu5Ac quantification is well-established [2]. Alternative methods relying on chemical derivatization (e.g., DMB labeling) without an isotopic internal standard suffer from matrix-dependent ion suppression and recovery variability, leading to inter-assay CVs >15%, compared to <10% for isotope dilution methods [3].

Targeted Metabolomics Biomarker Quantification Disease Diagnostics

High-Impact Applications of N-Acetyl-D-[2,3-13C2]neuraminic Acid in Research and Industrial Settings


Absolute Quantification of Free and Total Sialic Acid in Clinical Biofluids

This compound serves as an optimal internal standard for LC-MS/MS-based quantification of Neu5Ac in plasma, urine, or cerebrospinal fluid. The +2 Da mass shift ensures minimal isotopic overlap with the endogenous analyte, while the 13C label ensures co-elution, correcting for matrix effects and ion suppression [1]. This method is directly applicable to screening for sialic acid storage disorders (e.g., Salla disease) and monitoring disease biomarkers in cancer or cardiovascular research [2].

Metabolic Tracing of the Sialic Acid Salvage Pathway in Cell Culture

Feeding cells with [2,3-13C2]-Neu5Ac enables the tracking of exogenous sialic acid incorporation into glycoproteins and glycolipids via the salvage pathway, distinct from de novo biosynthesis from glucose [1]. The M+2 mass isotopologue of glycopeptides or released sialic acid can be unambiguously quantified by LC-MS, providing flux measurements that are impossible with unlabeled Neu5Ac. This is critical for understanding sialic acid metabolism in cancer cells and immune cell activation.

High-Resolution NMR Structural Studies of Sialylated Glycoproteins

The dual 13C labeling at C2 and C3 enables advanced heteronuclear NMR experiments (e.g., 3D HCCH-TOCSY, HNCO) to resolve the conformation and dynamics of terminal sialic acid residues on therapeutic glycoproteins [1]. This provides atomic-level insight into glycan-protein interactions that influence the pharmacokinetics and efficacy of monoclonal antibodies and other biotherapeutics, supporting Quality by Design (QbD) initiatives in biopharmaceutical development [2].

Enzymatic Synthesis of Isotopically Labeled Glycan Standards

[2,3-13C2]-Neu5Ac can be enzymatically converted to CMP-[2,3-13C2]-Neu5Ac and then transferred by specific sialyltransferases (e.g., ST6Gal-I, ST3Gal-III) to generate sialylated glycan libraries with defined isotopic labels [1]. These labeled glycans serve as internal standards for quantitative glycomics workflows, enabling absolute quantification of specific sialylated N-glycan structures in biomarker discovery studies, a significant advancement over relative quantitation methods.

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